5-Ethynylbicyclo[2.2.1]hept-2-ene 5-Ethynylbicyclo[2.2.1]hept-2-ene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18240475
InChI: InChI=1S/C9H10/c1-2-8-5-7-3-4-9(8)6-7/h1,3-4,7-9H,5-6H2
SMILES:
Molecular Formula: C9H10
Molecular Weight: 118.18 g/mol

5-Ethynylbicyclo[2.2.1]hept-2-ene

CAS No.:

Cat. No.: VC18240475

Molecular Formula: C9H10

Molecular Weight: 118.18 g/mol

* For research use only. Not for human or veterinary use.

5-Ethynylbicyclo[2.2.1]hept-2-ene -

Specification

Molecular Formula C9H10
Molecular Weight 118.18 g/mol
IUPAC Name 5-ethynylbicyclo[2.2.1]hept-2-ene
Standard InChI InChI=1S/C9H10/c1-2-8-5-7-3-4-9(8)6-7/h1,3-4,7-9H,5-6H2
Standard InChI Key RAAQQXNBYPXCRE-UHFFFAOYSA-N
Canonical SMILES C#CC1CC2CC1C=C2

Introduction

Structural Characteristics and Molecular Properties

The bicyclo[2.2.1]hept-2-ene framework consists of two fused cyclopentane rings with a bridgehead double bond. The 5-ethynyl substitution introduces a linear sp-hybridized carbon chain at the bridgehead position, altering electronic and steric properties. Key structural parameters include:

  • Molecular Formula: C9H10\text{C}_9\text{H}_{10} (theoretical, based on norbornene C7H10\text{C}_7\text{H}_{10} + ethynyl C2H\text{C}_2\text{H}).

  • Molecular Weight: 118.18 g/mol.

  • Bond Strain: The norbornene double bond exhibits ~30 kcal/mol strain energy, while the ethynyl group adds minimal steric hindrance due to its linear geometry .

Comparative data with related derivatives highlights distinct features:

Property5-Ethynylbicyclo[2.2.1]hept-2-ene5-Methylbicyclo[2.2.1]hept-2-ene Methyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate
Molecular FormulaC9H10\text{C}_9\text{H}_{10}C8H12\text{C}_8\text{H}_{12}C9H12O2\text{C}_9\text{H}_{12}\text{O}_2
Molecular Weight (Da)118.18108.18152.19
Functional GroupEthynylMethylCarboxylate
LogP (Predicted)~2.52.26 1.78

The ethynyl group’s electron-withdrawing nature polarizes the norbornene double bond, enhancing electrophilicity at the bridgehead .

Synthesis and Manufacturing Approaches

While no direct synthesis of 5-ethynylbicyclo[2.2.1]hept-2-ene is documented, analogous methodologies from bicyclo[2.2.1]heptane derivatives suggest viable routes:

Diels-Alder Reaction with Ethynyl Dienophiles

The patent EP1254882A1 outlines a two-step process for bicyclo[2.2.1]heptane derivatives:

  • Diels-Alder Reaction: Cyclopentadiene reacts with acyclic olefins (e.g., 2-butene) to form intermediates like 5,6-dimethylbicyclo[2.2.1]hept-2-ene.

  • Isomerization: Acid catalysts (e.g., silica-alumina) rearrange substituents to yield target molecules.

Adapting this method, an ethynyl-containing dienophile (e.g., propiolaldehyde) could react with cyclopentadiene to form 5-ethynylbicyclo[2.2.1]hept-2-ene directly or via post-functionalization.

Sonogashira Coupling

Introducing the ethynyl group post-synthetically via cross-coupling:

  • Synthesize 5-bromobicyclo[2.2.1]hept-2-ene.

  • Employ Sonogashira conditions (Pd catalyst, CuI, amine base) to couple with trimethylsilylacetylene, followed by desilylation .

Chemical Reactivity and Functionalization

The compound’s dual reactivity—stemming from the strained alkene and terminal alkyne—enables diverse transformations:

Cycloaddition Reactions

  • Diels-Alder: The norbornene double bond acts as a dienophile, reacting with conjugated dienes to form polycyclic adducts.

  • Azide-Alkyne Cycloaddition: The ethynyl group participates in Huisgen 1,3-dipolar cycloaddition with azides, forming triazoles under click chemistry conditions.

Hydrogenation and Reduction

  • Selective hydrogenation of the norbornene double bond (using H2/Pd\text{H}_2/\text{Pd}) yields 5-ethynylbicyclo[2.2.1]heptane, while full hydrogenation saturates both the alkene and alkyne.

Polymerization

The strained alkene is amenable to ring-opening metathesis polymerization (ROMP) using Grubbs catalysts, producing polymers with pendant ethynyl groups for further functionalization.

Applications and Industrial Relevance

Traction Drive Fluids

Bicyclo[2.2.1]heptane derivatives are precursors for high-performance lubricants due to their rigid, thermally stable frameworks . The ethynyl group could enhance traction coefficients by enabling cross-linking or dimerization.

Polymer Chemistry

ROMP-derived polymers from 5-ethynylbicyclo[2.2.1]hept-2-ene offer tunable mechanical properties, with acetylenic side chains serving as sites for post-polymerization modifications (e.g., conductive coatings).

Pharmaceutical Intermediates

The norbornene scaffold is prevalent in drug design (e.g., camphor analogs). Ethynyl-substituted derivatives may act as bioorthogonal handles for targeted drug delivery.

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